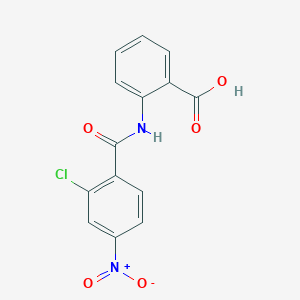

2-(2-Chloro-4-nitrobenzamido)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-7-8(17(21)22)5-6-9(11)13(18)16-12-4-2-1-3-10(12)14(19)20/h1-7H,(H,16,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZWGXOIUIYIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Molecular Modeling Investigations of 2 2 Chloro 4 Nitrobenzamido Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For derivatives of 2-chloro-4-nitrobenzoic acid, these methods have been instrumental in understanding their structural and electronic characteristics. ijcrr.com

The electronic properties derived from DFT calculations include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying electrophilic and nucleophilic sites within the molecule, which are crucial for predicting intermolecular interactions. rsc.org

Table 1: Representative DFT-Calculated Properties for a Substituted Benzamide (B126) Derivative

| Property | Calculated Value |

|---|---|

| Total Energy | -951.86 au |

| Dipole Moment | 5.8 Debye |

| HOMO Energy | -0.24 eV |

| LUMO Energy | -0.09 eV |

| Energy Gap (ΔE) | 0.15 eV |

Note: This data is representative of a related nitroaniline compound and illustrates the type of information obtained from DFT calculations. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. rsc.orgresearchgate.net

For related aromatic compounds, FMO analysis has shown that the distribution of HOMO and LUMO is typically located over different parts of the molecule, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net This analysis is vital for predicting how 2-(2-chloro-4-nitrobenzamido)benzoic acid might interact with biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netderpharmachemica.com

Docking simulations for derivatives of this compound involve preparing the 3D structure of the ligand and the target protein. nih.gov Software such as Schrödinger is often used for these simulations. manipal.edu The process predicts the binding mode and calculates a docking score, which estimates the binding affinity (often in kcal/mol). A lower docking score generally indicates a more favorable binding interaction. researchgate.netmanipal.edu For instance, in studies of similar benzamide derivatives as antidiabetic agents, docking scores ranged from -8.0 to -9.7 kcal/mol, indicating significant binding interactions with the target enzymes. researchgate.net

The stability of a ligand-protein complex is determined by various non-covalent interactions. Analysis of the docked pose reveals key interactions such as:

Hydrogen Bonding: Essential for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein. nih.govrsc.org

Electrostatic Interactions: These include charge-charge and pi-anion interactions that contribute significantly to the binding energy. researchgate.net

Hydrophobic Interactions: Interactions like pi-pi stacking and pi-alkyl are crucial for the proper orientation and stabilization of the ligand within the binding pocket. researchgate.net

In studies of related compounds, specific amino acid residues in the active site (e.g., Glu, Asp, His, Phe) were identified as forming critical hydrogen bonds and hydrophobic interactions with the ligand. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. nih.gov These simulations are performed to validate the results of molecular docking and to understand the dynamic behavior of the complex in a simulated physiological environment. researchgate.net

The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound within the active site. researchgate.netnih.gov MD simulations on related benzamide derivatives have confirmed the stability of the ligand-protein complexes, supporting the docking results and suggesting that the compounds are potent inhibitors of their respective targets. nih.gov Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-4-nitrobenzoic acid |

| 2-aminobenzimidazole |

| 2-chloro-4-nitroaniline |

| 2-amino-4-chlorobenzonitrile |

| 2,6-dichlorobenzoic acid |

| 2-chloro-6-fluorobenzoic acid |

| 2,6-difluorobenzoic acid |

| 2-fluorobenzoic acid |

| 2-chlorobenzoic acid |

| N-(3-chlorophenethyl)-4-nitrobenzamide |

Assessment of Ligand-Protein Complex Stability and Flexibility

No information available.

Simulation of Compound Behavior in Aqueous and Biological Environments

No information available.

Application of Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Principles

No information available.

Retinoid-like Bioactivity Profiling

Certain benzoic acid derivatives have demonstrated biological activities similar to retinoids, a class of compounds related to vitamin A that play crucial roles in various physiological processes. nih.gov These compounds have been shown to influence cell differentiation and proliferation in a manner analogous to retinoic acid. nih.gov

Modulation of Adipose Conversion Pathways in Cellular Models

The role of retinoids and their synthetic analogues in adipogenesis, the process of fat cell formation, is a significant area of investigation. While specific studies on the direct effect of this compound on adipose conversion pathways were not detailed in the provided search results, the broader class of retinoids is known to influence these pathways. Further research is needed to determine the specific effects of this compound on adipocyte differentiation and lipid accumulation in cellular models.

Growth-Promoting Effects on Murine Sarcoma Virus (MSV)-Transformed Cells

Murine sarcoma virus (MSV)-transformed cells are known to produce and release polypeptide growth factors that stimulate cell division and promote anchorage-independent growth, a hallmark of transformed cells. nih.govnih.gov These sarcoma growth factors can induce non-neoplastic cells to exhibit a transformed phenotype. researchgate.net While the direct impact of this compound on MSV-transformed cells has not been specifically documented, the investigation of synthetic compounds that can modulate the growth of such cells is an active area of cancer research. The ability of certain benzoic acid derivatives to affect cell proliferation parameters has been noted. nih.gov

Competitive Binding Studies with Cellular Retinoid Binding Proteins

Cellular retinoic acid-binding proteins (CRABPs) are key intracellular proteins that bind with high affinity to retinoic acid, facilitating its transport and metabolism. mdpi.com Studies on newly synthesized benzoic acid derivatives with retinoid-like activity have examined their ability to bind to these proteins. nih.gov Interestingly, research has shown a lack of a direct correlation between the biological activity of some of these compounds and their binding capacity to cellular retinoic acid-binding protein, suggesting that their mechanism of action might not solely depend on direct interaction with this protein. nih.gov

Antidiabetic Potential and Enzyme Inhibition Studies

A significant focus of research into this compound and its analogues has been their potential as antidiabetic agents. This is primarily investigated through their ability to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase. nih.govnih.gov Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, thereby helping to manage postprandial hyperglycemia, a common issue in diabetes mellitus. nih.govplos.org

In Vitro Inhibition of Alpha-Glucosidase Activity

Several studies have demonstrated the potent in vitro inhibitory activity of various benzoic acid derivatives against α-glucosidase. nih.govnih.govnih.gov For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated, with some compounds showing significant inhibitory potential against α-glucosidase. nih.gov One particular derivative, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, was found to be highly active, exhibiting fourfold greater inhibitory potential than the standard drug acarbose. nih.gov Another study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives also identified compounds with strong α-glucosidase inhibitory activity, with one derivative being five times more potent than acarbose. nih.gov

Table 1: In Vitro Alpha-Glucosidase Inhibitory Activity of Selected Benzoic Acid Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | More potent than acarbose | nih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | More potent than acarbose | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

In Vitro Inhibition of Alpha-Amylase Activity

In addition to α-glucosidase, the inhibition of α-amylase is another important strategy for controlling postprandial hyperglycemia. nih.govmdpi.com Research has shown that benzoic acid derivatives can also effectively inhibit α-amylase activity in vitro. nih.govnih.gov The same series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives that were potent α-glucosidase inhibitors also demonstrated significant α-amylase inhibitory activity. nih.gov The most active compound in this series was found to have approximately six times the inhibitory activity against α-amylase compared to acarbose. nih.gov Similarly, the study on 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives reported a compound with threefold greater inhibitory potential against α-amylase than acarbose. nih.gov

Table 2: In Vitro Alpha-Amylase Inhibitory Activity of Selected Benzoic Acid Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | More potent than acarbose | nih.gov |

| 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid | More potent than acarbose | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

An exploration of the in vitro biological activities of this compound and its analogues reveals a compound class with significant therapeutic potential. Research into these molecules spans antimicrobial, anti-inflammatory, and anticancer applications, with investigations pointing toward specific biochemical interactions and cellular disruption mechanisms. This article synthesizes the current understanding of these activities, focusing on the mechanistic underpinnings of their biological effects.

Structure Activity Relationship Sar Studies and Pharmacophore Development

Correlating Structural Modifications with Observed Biological Potency

The biological efficacy of 2-(2-Chloro-4-nitrobenzamido)benzoic acid derivatives is intricately linked to their chemical structure. Modifications to the substituent groups, their positions on the aromatic rings, and the nature of the amide linkage can profoundly influence the compound's interaction with biological targets.

Influence of Substituent Nature (Electron-Donating/Withdrawing Groups) on Bioactivity

The electronic properties of substituents on the benzamide (B126) and benzoic acid rings play a pivotal role in modulating biological activity. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's electronic distribution, polarity, and ability to form hydrogen bonds, thereby affecting its binding affinity to target proteins.

For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a compound bearing both an electron-donating methyl (-CH3) group and an electron-withdrawing nitro (-NO2) group on the terminal phenyl ring exhibited the highest inhibitory activity against α-glucosidase and α-amylase. nih.govresearchgate.net This suggests that a balanced electronic profile, potentially creating a push-pull effect, can be highly favorable for bioactivity. researchgate.net The presence of the electron-withdrawing nitro group on the benzamide portion of the core structure is a common feature in biologically active analogs.

Conversely, the introduction of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can sometimes decrease inhibitory activity, highlighting the nuanced effects of different types of substituents. nih.gov

Below is a table summarizing the influence of substituent nature on the bioactivity of related benzamide derivatives.

| Compound Series | Substituent Modification | Observed Effect on Bioactivity | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Addition of both -CH3 (EDG) and -NO2 (EWG) on the N-phenyl ring | Significant increase in α-glucosidase and α-amylase inhibition | nih.govresearchgate.net |

| Benzoylaminobenzoic acid derivatives | Presence of -OH group (EDG) | Increased inhibitory activity | nih.gov |

| Benzoylaminobenzoic acid derivatives | Presence of heteroatoms (N, O, S) at R1 position | Decreased inhibitory activity | nih.gov |

Impact of Positional Isomerism on Biological Response

The specific placement of substituents on the aromatic rings, known as positional isomerism, is a critical determinant of biological activity. nih.gov Even minor shifts in the position of a functional group can lead to significant changes in the molecule's conformation and its ability to fit into the binding site of a target protein.

Studies on benzoic acid derivatives have shown that the location of a substituent can dramatically affect antibacterial activity. nih.gov For example, the position of hydroxyl or methoxyl groups on the benzoic acid ring influences their bactericidal and biofilm-inhibiting properties against E. coli. nih.gov In the context of 2-phenoxybenzamides, a para-substituted analog demonstrated the highest antiplasmodial activity and selectivity, whereas its meta-substituted counterpart was only moderately active. mdpi.com This underscores the importance of the substituent's position for optimal target interaction.

The following table illustrates the impact of positional isomerism on the biological response of related compounds.

| Compound Series | Positional Change | Observed Effect on Bioactivity | Reference |

| Hydroxyl and methoxyl benzoic acid derivatives | Location of -OH or -OCH3 group on the ring | Varied antibacterial and biofilm inhibition effects | nih.gov |

| N-Boc and N-pivaloylpiperazinyl 2-phenoxybenzamides | para-substitution vs. ortho-substitution | para-substituted derivatives are more active | mdpi.com |

| 2-Phenoxybenzamide derivatives | meta-substitution vs. para-substitution of piperazinyl moiety | para-substituted analog showed the highest activity and selectivity | mdpi.com |

Identification of Key Structural Features for Desired Bioactivity Profiles

Through comprehensive SAR studies, it is possible to identify the key structural features, or pharmacophores, that are essential for a desired biological effect. This knowledge is then leveraged to develop predictive models, such as Quantitative Structure-Activity Relationships (QSAR), to guide the design of new, more potent compounds.

Definition of Pharmacophoric Elements for Specific Target Modulation

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For benzamide derivatives, these models often include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

For example, a pharmacophore model developed for benzamide derivatives as glucokinase activators identified essential features required for activity, which were then used for 3D-QSAR and virtual screening studies. nih.gov The sulphonamide moiety (–SO2NH2) has also been identified as an effective pharmacophore in various drug discovery efforts. nih.gov The development of such models is crucial for understanding the molecular basis of activity and for designing new molecules with improved target modulation.

Derivation of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which quantify various physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For benzoylaminobenzoic acid derivatives, QSAR studies have revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be conducive to inhibitory activity. nih.gov In another study on benzimidazole (B57391) derivatives, a 2D-QSAR model was developed that could predict HDAC6 inhibition activity, providing insights for the discovery of novel inhibitors. jprdi.vn These models are invaluable tools in modern drug design, enabling a more rational and efficient approach to the development of new therapeutic agents.

Development of Design Principles for Novel Analogues with Enhanced Specificity and Potency

The quest to develop novel analogues of this compound with improved specificity and potency is guided by a systematic approach to structural modification. This involves the strategic alteration of the core molecule to probe the chemical space and identify substitutions that lead to favorable changes in biological activity. Key to this endeavor is the elucidation of a clear pharmacophore model, which delineates the essential structural motifs required for molecular recognition and the desired physiological response.

Current research efforts are concentrated on several key areas of the molecule, including the benzamido and benzoic acid rings. The substitution patterns on these rings are believed to play a pivotal role in defining the compound's electronic and steric properties, which in turn affect its binding affinity and selectivity for its target.

Interactive Table: Key Structural Modifications and Their Postulated Effects

| Modification Site | Type of Substitution | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| Benzamido Ring | Electron-withdrawing groups | Potential increase in potency | Enhancement of hydrogen bonding capabilities |

| Benzamido Ring | Electron-donating groups | Modulation of electronic properties | Alteration of binding site interactions |

| Benzoic Acid Ring | Halogen substitutions | Improved metabolic stability | Blocking sites of metabolic degradation |

While extensive experimental data is still forthcoming, these foundational design principles provide a roadmap for the synthesis of next-generation analogues. The integration of computational modeling with synthetic chemistry will be instrumental in refining these principles and accelerating the discovery of new therapeutic agents based on the this compound scaffold. The continued exploration of this chemical space holds promise for the development of compounds with precisely tailored pharmacological profiles.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Therapeutic Targets and Pathways Relevant to Benzoic Acid Derivatives

Benzoic acid and its derivatives are known to interact with a multitude of biological targets, making them promising candidates for drug discovery. nih.goveurekaselect.com Future research on 2-(2-Chloro-4-nitrobenzamido)benzoic acid should involve a systematic exploration of its potential targets and the biological pathways it may modulate.

One of the most promising areas of investigation for this class of compounds is in oncology. eurekaselect.com Certain naturally occurring benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in gene expression regulation and are considered important therapeutic targets in several cancers. nih.govnih.govtandfonline.com For instance, studies have shown that 3,4-dihydroxybenzoic acid (DHBA) can inhibit HDAC activity, leading to the suppression of cancer cell growth through the induction of apoptosis and cell cycle arrest. nih.gov Given that the benzamide (B126) structure is a key feature in some HDAC inhibitors, investigating the potential of this compound to target HDACs or other epigenetic modulators is a logical next step.

Beyond cancer, benzoic acid derivatives have been explored for their effects on other cellular pathways. Some derivatives act as agonists for nuclear receptors like the Pregnane X receptor (PXR)/steroid X receptor (SXR), which regulate genes involved in cell cycle progression and could potentiate the effects of chemotherapy and radiation. google.com Others have been found to modulate the proteostasis network by promoting the activity of protein degradation systems such as the ubiquitin-proteasome and autophagy-lysosome pathways. mdpi.com A comprehensive screening of this compound against a panel of known targets for this scaffold could rapidly identify its primary mechanism of action.

Table 1: Potential Therapeutic Targets for Benzoic Acid Derivatives

| Therapeutic Area | Potential Target/Pathway | Mechanism of Action | Reference |

|---|---|---|---|

| Oncology | Histone Deacetylases (HDACs) | Inhibition of gene expression modulation in cancer cells. | nih.govnih.gov |

| Oncology | Pregnane X Receptor (PXR)/SXR | Agonist activity affecting cell cycle progression. | google.com |

| Neurodegeneration | Striatal-enriched protein tyrosine phosphatase (STEP) | Inhibition of STEP to provide neuroprotection. | nih.gov |

| Infectious Disease | Mycobacterium tuberculosis QcrB | Inhibition of a key enzyme in the electron transport chain. | acs.org |

| General Cellular Health | Proteostasis Network (e.g., Cathepsins B and L) | Enhancement of protein degradation pathways. | mdpi.com |

Development of Advanced Methodologies for Compound Synthesis and High-Throughput Characterization

The translation of a promising compound from a laboratory curiosity to a clinical candidate requires robust and scalable synthesis methods, as well as efficient characterization techniques.

Advanced Synthesis Methodologies: Traditional methods for synthesizing benzamides often involve the use of harsh reagents. Modern approaches focus on efficiency and sustainability. For a compound like this compound, synthesis would typically involve the coupling of 2-chloro-4-nitrobenzoic acid and 2-aminobenzoic acid. Advanced methods for this amide bond formation include direct condensation reactions facilitated by novel catalysts, which are often milder and produce higher yields. nih.gov The synthesis of the precursors themselves can also be optimized; for example, modern methods allow for the creation of substituted benzoic acids from various starting materials under more controlled conditions. acs.org

High-Throughput Characterization: High-throughput screening (HTS) is essential for rapidly evaluating the biological activity of a compound and its derivatives against various targets. acs.orgnih.gov Instead of relying solely on traditional fluorescence-based assays, which can sometimes produce false positives, label-free techniques like SAMDI (Self-Assembled Monolayers for Desorption Ionization) mass spectrometry are gaining prominence. acs.org For this compound, an HTS campaign could screen a library of its analogues against panels of enzymes (e.g., kinases, phosphatases, HDACs) or cell lines to quickly build a profile of its biological activity. thermofisher.comnih.gov This approach not only accelerates the discovery process but also provides a wealth of data for understanding structure-activity relationships. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding of Biological Effects

To fully understand the biological impact of a compound like this compound, a systems-level approach is necessary. The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of how the molecule affects cellular processes. mdpi.comomicstutorials.com

Proteomics for Target Identification: Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct targets and off-target effects of a small molecule. nautilus.biometwarebio.com Techniques like chemical proteomics can identify which proteins physically interact with the compound within a complex biological sample. mdpi.comnih.gov By treating cells with this compound and comparing their proteome to untreated cells, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions, offering clues to the compound's mechanism of action. metwarebio.comnih.gov

Metabolomics for Pathway Analysis: Metabolomics provides a real-time snapshot of the cellular state by measuring small-molecule metabolites. arome-science.comcreative-proteomics.com This is particularly valuable for understanding a drug's effect on metabolic pathways. nih.gov For example, if the compound were to inhibit a key enzyme, metabolomics could detect the buildup of the enzyme's substrate and a depletion of its product. creative-proteomics.comcell.com This can validate a predicted target and reveal unexpected effects on cellular metabolism, which is crucial for assessing both efficacy and potential toxicity. arome-science.comnih.gov

By integrating these multi-omics datasets, researchers can construct detailed models of the compound's effects on cellular networks, moving beyond a single target to a holistic understanding of its biological impact. mdpi.comahajournals.orgoup.com

Prospects for Rational Design of Next-Generation Benzoic Acid Derivatives with Tailored Bioactivity

The ultimate goal of chemical biology research is the rational design of new molecules with improved and specific biological activities. youtube.com The insights gained from the approaches described above provide the foundation for the intelligent design of next-generation derivatives of this compound.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogues, researchers can establish a structure-activity relationship (SAR), which correlates specific structural features with biological activity. acs.orgnih.gov For instance, SAR studies on other bis-benzamides have shown that a nitro group at one terminus can be essential for activity, while modifications to other parts of the molecule can fine-tune its potency. nih.gov For this compound, key questions would include the importance of the chloro and nitro substituents, the positions of these groups, and the flexibility of the amide linkage.

Pharmacophore Modeling and Structure-Based Design: Once a primary target is identified and validated, computational tools can be employed for more refined drug design. acs.orgnih.gov Pharmacophore modeling identifies the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a molecule to bind to its target. dovepress.comfrontiersin.orgdergipark.org.tr This model can then be used to virtually screen large databases for new compounds that fit the model or to guide the modification of the existing scaffold. nih.gov If the 3D structure of the target protein is known, structure-based drug design allows for the precise design of molecules that fit perfectly into the active site, maximizing potency and selectivity. youtube.comnih.gov

By combining SAR data with computational modeling, researchers can iteratively modify the this compound scaffold to enhance its affinity for a desired target, improve its selectivity to reduce off-target effects, and optimize its pharmacological properties. This rational, data-driven approach holds the promise of transforming this and other benzoic acid derivatives into highly effective and specific therapeutic agents. nih.gov

Q & A

Q. What are the recommended synthetic protocols for 2-(2-Chloro-4-nitrobenzamido)benzoic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves sequential nitration, chlorination, and amide coupling. For example:

Nitration/Chlorination: Start with a benzoic acid derivative, introduce nitro and chloro groups at specific positions using mixed acid (HNO₃/H₂SO₄) and chlorinating agents (e.g., Cl₂/FeCl₃).

Amide Coupling: React 2-chloro-4-nitrobenzoic acid with 2-aminobenzoic acid using coupling agents like EDC/HOBt or DCC in anhydrous DMF .

Optimization Strategies:

- Monitor reaction temperature (20–25°C for nitro group stability).

- Use catalytic bases (e.g., DMAP) to enhance coupling efficiency.

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

Note: For ambiguous signals, combine with 2D NMR (COSY, HSQC) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability: Perform TGA/DSC to identify decomposition temperatures (typically >200°C for nitro-aromatics).

- Photostability: Expose to UV light (254 nm) and monitor via HPLC for degradation products.

- Humidity Sensitivity: Store in desiccators (0% RH) and compare with ambient conditions using FTIR to detect hydrolysis .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, R-factors) be resolved when using different refinement software?

Methodological Answer:

- Cross-Validation: Refine the same dataset using SHELXL (robust for small molecules) and Olex2. Compare residual factors (R₁, wR₂) and atomic displacement parameters .

- Parameter Adjustment: Optimize hydrogen atom positioning (riding model vs. independent refinement).

- Twinned Data: Use SHELXL’s TWIN/BASF commands for twinned crystals .

Example: A study on 2-chloro-4-nitrobenzoic acid achieved R₁ = 0.042 using SHELXL .

Q. What computational strategies can predict the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

Electron Localization Function (ELF): Calculate ELF maps (e.g., Gaussian09) to identify electron-rich regions (amide O, nitro groups) for metal binding .

Molecular Docking: Simulate interactions with transition metals (e.g., Cu²⁺, Fe³⁺) using AutoDock Vina. Validate with experimental X-ray structures .

Charge Distribution Analysis: Use Mulliken charges to predict binding sites (negative charges on carboxylate/amide O) .

Q. How can contradictions between theoretical and experimental data (e.g., bond lengths, reactivity) be reconciled?

Methodological Answer:

- Basis Set Selection: Employ higher-level DFT methods (B3LYP/6-311++G**) to match experimental X-ray bond lengths (e.g., C=O: 1.21 Å theoretical vs. 1.23 Å experimental) .

- Solvent Effects: Include implicit solvent models (PCM) in calculations to align with NMR shifts observed in DMSO .

- Dynamic Effects: Perform molecular dynamics simulations to account for conformational flexibility in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.